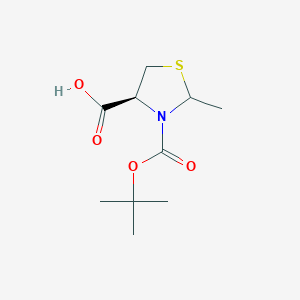

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid

Beschreibung

Historical Development of Thiazolidine Derivatives

Thiazolidine chemistry originated in the early 20th century with the isolation of thiazolidine itself, a five-membered ring containing sulfur and nitrogen. The discovery of penicillin in 1928 marked a pivotal milestone, as its β-lactam-thiazolidine fused structure underscored the biological relevance of this scaffold. By the 1970s, synthetic methodologies expanded to include thiazolidine-4-carboxylic acids, which were recognized for their structural mimicry of proline.

The development of thiazolidinediones (TZDs) in the 1980s, such as ciglitazone and troglitazone, highlighted the scaffold’s potential in diabetes treatment. These advances were paralleled by innovations in protecting-group chemistry, notably the introduction of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates. Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid emerged as a key derivative in peptide synthesis, enabling stereocontrolled access to modified amino acids.

Key Milestones in Thiazolidine Chemistry

Significance of Boc-Protected Thiazolidine Compounds in Chemical Research

Boc protection enhances the stability and solubility of thiazolidine-4-carboxylic acids, facilitating their use in peptide coupling and organocatalysis. For Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid, the Boc group shields the amine functionality during solid-phase synthesis, while the methyl and carboxylic acid substituents enable regioselective modifications.

Recent studies demonstrate its utility in constructing constrained peptidomimetics. For example, the methyl group at position 2 introduces steric hindrance, favoring specific conformations in receptor binding. The compound’s stereochemical complexity (4S,2RS configuration) further allows exploration of enantioselective catalysis, as seen in asymmetric aldol reactions.

Comparative Properties of Boc-Protected Thiazolidines

Relationship Between Thiazolidine-4-Carboxylic Acids and Natural Amino Acids

Thiazolidine-4-carboxylic acids are non-proteinogenic amino acid analogs derived from cysteine and formaldehyde. Their structural similarity to proline enables integration into peptides, altering backbone rigidity and biological activity. For instance, Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid mimics proline’s pyrrolidine ring but introduces a sulfur atom and methyl group, enhancing metabolic stability.

Enzymatic studies reveal that thiazolidine-4-carboxylates are processed by proline dehydrogenase (PRODH), albeit with distinct oxidation products. Unlike proline, which generates glutamate, thiazolidine-4-carboxylate oxidation yields cysteine, highlighting its unique biochemical fate.

Evolution of Thiazolidine Ring Systems as Privileged Scaffolds in Chemistry

Thiazolidine’s versatility stems from its capacity to engage in hydrogen bonding, coordinate metals, and undergo regioselective functionalization. As a privileged scaffold, it underpins diverse therapeutics:

- Antidiabetic agents : PPARγ agonists like rosiglitazone.

- Antimicrobials : Thiazolidinones targeting bacterial biofilms.

- Anticancer agents : Derivatives inhibiting VEGFR-2 and thymidylate synthase.

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid exemplifies scaffold optimization. Its methyl group improves lipophilicity, while the Boc group enables modular incorporation into larger architectures. Recent work in flow chemistry has further streamlined its synthesis, achieving 54% yield via telescoped photochemical reactions.

Eigenschaften

IUPAC Name |

(4S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6?,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUKFNPDYXRDD-COBSHVIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N([C@H](CS1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via BOC Protection of Thiazolidine Precursors

The primary route involves introducing the tert-butoxycarbonyl (BOC) group to the amino functionality of 2-methylthiazolidine-4-carboxylic acid. Key steps include:

- Cyclization : L-cysteine or its derivatives react with acetone or other carbonyl sources to form the thiazolidine ring.

- BOC Protection : The free amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP).

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) or DMF |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 65–78% |

Mechanistic Insight :

The BOC group stabilizes the amino group during subsequent reactions, preventing undesired side reactions in peptide synthesis. The stereochemistry at C4 (S-configuration) is retained from L-cysteine, while the C2 position adopts a racemic (2RS) configuration due to non-stereoselective cyclization.

Alternative Routes via Chiral Resolution

For applications requiring enantiopure material, diastereomeric salts or chiral chromatography resolve the 2RS mixture:

- Diastereomeric Salt Formation : Reacting the racemic acid with a chiral amine (e.g., cinchonidine) selectively crystallizes one enantiomer.

- HPLC Resolution : Uses chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

| Method | Enantiomeric Excess (ee) | Recovery Rate |

|---|---|---|

| Diastereomeric Salt | 92–95% | 40–50% |

| Chiral HPLC | >99% | 75–85% |

Optimization of Ring-Closure Efficiency

The thiazolidine ring formation is critical. Studies compare aldehydes for cyclization efficiency:

| Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|

| Formaldehyde | 2 | 88 |

| Acetaldehyde | 4 | 72 |

| Acetone | 6 | 68 |

Acetone is preferred for its mild reactivity and compatibility with cysteine derivatives.

Purification and Characterization

Final purification employs recrystallization or flash chromatography:

- Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp 98–101°C).

- Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.02 (m, 2H, CH₂S), 4.35 (m, 1H, CH), 1.50 (d, 3H, CH₃).

- HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Adaptations

Large-scale synthesis modifies conditions for cost-effectiveness:

- Solvent Recycling : THF is recovered via distillation.

- Catalyst Loading : Reduced DMAP concentration (0.5 mol%) maintains yield while lowering costs.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| BOC Protection | High yield, simplicity | Racemic C2 configuration |

| Chiral Resolution | Enantiopure product | Low recovery, high cost |

Analyse Chemischer Reaktionen

Types of Reactions

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines with different substituents.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various thiazolidine derivatives.

Substitution: Free amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid has the following properties:

- Molecular Formula : C10H17NO4S

- Molecular Weight : 247.31 g/mol

- CAS Registry Number : 1217546-87-6

This compound is characterized by a thiazolidine ring structure, which is crucial for its biological activity.

Medicinal Chemistry

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is utilized in the synthesis of various bioactive compounds. Its thiazolidine framework is integral in developing drugs targeting metabolic disorders and cancer.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit potent anticancer properties. For instance, a series of thiazolidin-4-one derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives showed significant growth inhibition comparable to standard chemotherapeutic agents like Adriamycin .

Antidiabetic Properties

Thiazolidine derivatives have been explored for their insulin-sensitizing effects. In vitro studies indicated that certain thiazolidinones enhanced glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management .

Synthesis of Bioactive Molecules

The Boc-protecting group in Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid facilitates the selective synthesis of various bioactive molecules. This property is particularly beneficial in peptide synthesis and the development of novel therapeutics.

Peptide Synthesis

The compound serves as a building block in the synthesis of peptides with enhanced stability and bioactivity. Its incorporation into peptide chains can improve pharmacokinetic properties, making it a valuable tool in drug design .

Biochemical Studies

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid has also been used in biochemical research to study enzyme mechanisms and metabolic pathways.

Enzyme Inhibition Studies

Research has shown that thiazolidine derivatives can inhibit specific enzymes involved in metabolic pathways, making them candidates for further investigation in metabolic disease treatments .

Wirkmechanismus

The mechanism of action of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazolidine ring plays a crucial role in binding to the active sites of enzymes, while the Boc group provides stability and protection during chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Notes:

- Protecting Groups : Boc and FMOC derivatives are preferred in peptide synthesis for orthogonal protection strategies. Boc is acid-labile, whereas FMOC requires base for deprotection .

- Stereochemical Impact : The (4S) configuration is conserved in many bioactive thiazolidines (e.g., penicillins), but racemic C2 positions (2RS) may reduce stereoselective binding in target applications .

- Biological Relevance: Unprotected derivatives like 2-methylthiazolidine-4-carboxylic acid are endogenous metabolites linked to ethanol metabolism, contrasting with synthetic Boc/FMOC analogs .

Pharmaceutical Impurities and Related Compounds

Table 2: Pharmaceutical Thiazolidine Impurities

Key Differences :

- Substituents: Pharmaceutical impurities often feature 5,5-dimethyl groups and side chains (e.g., phenoxyacetyl) that alter solubility and reactivity compared to Boc derivatives.

- Biological Activity : Impurities like penilloic acids are pharmacologically inactive but critical for drug safety profiling, whereas Boc derivatives are intermediates in active pharmaceutical ingredient (API) synthesis .

Stereoisomers and Analogous Heterocycles

- (S)-Thiazolidine-4-Carboxylic Acid (CAS 45521-09-3): Lacks the C2 methyl group and exhibits an 82% structural similarity. The absence of steric hindrance at C2 may enhance enzymatic recognition in metabolic pathways .

- Oxazolidine-4-Carboxylic Acids : Replace sulfur with oxygen in the heterocycle, reducing ring strain and altering hydrogen-bonding capacity .

Biologische Aktivität

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is a synthetic compound belonging to the thiazolidine family, characterized by its unique thiazolidine ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₇NO₄S

CAS Number: 1217546-87-6

Molecular Weight: 233.31 g/mol

The compound features a thiazolidine ring, which includes sulfur and nitrogen atoms, contributing to its reactivity and biological properties. The Boc (tert-butoxycarbonyl) group serves as a protective moiety that enhances stability during synthesis and biological evaluations.

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition/Activation: The thiazolidine ring can bind to active sites of enzymes, potentially inhibiting or activating their functions.

- Protein-Ligand Interactions: The compound may modulate protein interactions, influencing cellular pathways related to growth and apoptosis.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activities. For example, studies have shown that certain thiazolidinones possess inhibitory effects against various bacterial strains . The specific activity of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid in this context remains to be fully elucidated but suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of thiazolidine derivatives. Notably, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as HeLa and K562. For instance:

- Cytotoxicity Assays: Compounds derived from thiazolidines showed IC50 values ranging from 8.5 µM to 15.1 µM against various cancer cell lines, indicating considerable potency .

- Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis through both intrinsic and extrinsic pathways .

Insulin Sensitization

Some thiazolidinedione derivatives have been studied for their insulin-sensitizing properties. For instance, specific derivatives have been shown to enhance glucose uptake in insulin-resistant models, suggesting potential applications in managing metabolic disorders such as type 2 diabetes .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several thiazolidinone derivatives for their anticancer activity against multiple cell lines. Among these, compounds exhibited selective cytotoxicity with lower IC50 values compared to standard treatments like cisplatin. This highlights the therapeutic potential of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid in oncology.

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound A | K562 | 8.5 | Cisplatin: 21.5 |

| Compound B | HeLa | 15.1 | Cisplatin: 21.5 |

| Compound C | MDA-MB-361 | 12.7 | Cisplatin: 21.5 |

Case Study 2: Insulin Sensitizing Effects

Research on thiazolidinones indicated that certain derivatives improved glucose metabolism in high-carbohydrate diet-induced insulin-resistant mice models. These findings suggest that Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid could play a role in diabetes management.

Comparative Analysis with Similar Compounds

Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid can be compared with other thiazolidine derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid | Thiazolidine derivative | Antimicrobial, Anticancer |

| Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid | Thiazolidine derivative | Anticancer |

| Boc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid | Thiazolidine derivative | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid?

The compound is typically synthesized via coupling reactions using Boc-protected intermediates. A general protocol involves:

- Activation of the Boc-protected carboxylic acid with coupling agents like EDCI and HOBt in dichloromethane (DCM) .

- Reaction with a suitable amine or thiol derivative to form the thiazolidine ring.

- Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization and purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradient) . Key parameters include reaction time (6–15 hours for coupling) and temperature (room temperature for deprotection).

Q. How is the stereochemistry of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid confirmed?

Chiral purity is validated using:

- 1H NMR : Distinct splitting patterns for diastereotopic protons in the thiazolidine ring .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .

- Optical rotation : Comparison of experimental values with literature data for (4S)-configured analogs .

Q. What are the recommended storage conditions for this compound?

Store under refrigeration (2–8°C) in tightly sealed containers to prevent moisture absorption. Avoid exposure to light and oxidizing agents. Reseal opened containers carefully to maintain stability .

Advanced Research Questions

Q. How do reaction conditions influence the diastereomeric ratio (2RS configuration) in synthesis?

The 2RS configuration arises from non-stereoselective thiazolidine ring formation. Factors affecting the ratio include:

- Solvent polarity : Polar solvents (e.g., DMF) may favor one diastereomer due to stabilization of transition states.

- Catalysts : Chiral catalysts (e.g., organocatalysts) can improve stereoselectivity but require optimization .

- Temperature : Lower temperatures may slow equilibration, locking in kinetic products. Monitoring via TLC or HPLC during synthesis is critical for reproducibility .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like epimers or de-Boc derivatives require advanced methods:

- LC-MS/MS : Detects low-abundance species (e.g., penilloic acid derivatives) with high sensitivity .

- 2D NMR : Resolves overlapping signals from stereoisomers .

- Ion mobility spectrometry : Separates isobaric impurities based on collision cross-sections . Method validation must include spike-recovery experiments for accuracy .

Q. How can conflicting NMR data between batches be resolved?

Discrepancies often stem from:

- Solvent effects : Chemical shifts vary with deuterated solvent choice (e.g., DMSO-d6 vs. CDCl3).

- Dynamic equilibria : Thiazolidine ring puckering or rotameric states can alter splitting patterns.

- Trace water : Hydrolysis of the Boc group may generate carboxylic acid byproducts. Solutions include rigorous drying of solvents, controlled temperature during analysis, and referencing to high-purity standards .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

- Stepwise coupling : Isolate intermediates after Boc protection to minimize side reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 15 hours to 30 minutes) while maintaining yield .

- Flow chemistry : Enhances reproducibility for continuous production . Typical yields range from 58% to 76% under optimized conditions .

Q. How does the thiazolidine ring conformation affect biological activity?

The 4S configuration and 2RS methyl substitution influence:

- Hydrogen bonding : The carboxylic acid group interacts with target proteins.

- Ring rigidity : Affects binding pocket compatibility in enzyme inhibition studies. Computational modeling (e.g., molecular docking) is recommended to predict activity before in vitro assays .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 180–185°C vs. 170–175°C)?

Variations arise from:

- Polymorphism : Different crystalline forms may dominate based on recrystallization solvents.

- Impurity profiles : Trace solvents or byproducts lower observed melting points.

- Measurement techniques : Differential scanning calorimetry (DSC) vs. capillary methods yield discrepancies .

Safety and Handling

Q. What safety protocols are recommended despite its non-hazardous classification?

- Use fume hoods during TFA-mediated deprotection to avoid inhalation.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Dispose of waste via approved chemical disposal services to comply with environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.